N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide
Description
N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide is a pyridine-based amide compound featuring a pivaloyl (2,2-dimethylpropanamide) group and an aminomethyl substituent at the 6-position of the pyridine ring. The aminomethyl group enhances its reactivity and ability to form intermolecular interactions, distinguishing it from analogs with alternative substituents (e.g., hydroxymethyl or halogens).
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[6-(aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H17N3O/c1-11(2,3)10(15)14-9-6-4-5-8(7-12)13-9/h4-6H,7,12H2,1-3H3,(H,13,14,15) |
InChI Key |
FTJLDMUUGPQDGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=N1)CN |
Origin of Product |
United States |
Preparation Methods
General Reaction Scheme
This pathway involves the initial formation of a benzophenone glycine imine derivative, followed by alkylation with pyridine derivatives, and subsequent amide formation.
Stepwise Process
Experimental Data
| Parameter | Conditions | Yield | Notes |
|---|---|---|---|
| Reaction temperature | 20–25°C | N/A | Mild conditions to prevent side reactions |
| Solvent | Propionitrile | N/A | Aprotic polar solvent |
| Catalyst | Tetra-n-butylammonium bromide | N/A | Phase transfer catalyst enhances alkylation efficiency |
| Yield of intermediate | Up to 78.2% | N/A | Based on crude product analysis |
Advantages
- Mild reaction conditions
- High selectivity
- Suitable for scale-up
Synthesis via Chichibabin Reaction for Pyridine Derivatives
Process Overview
The Chichibabin reaction is a classical method for synthesizing 2,6-diaminopyridine derivatives, which can be further functionalized to obtain the target compound.
Experimental Data
| Parameter | Conditions | Yield | Notes |
|---|---|---|---|
| Reaction temperature | 140–220°C | Variable | Higher temperatures increase side reactions |
| Catalyst | Phase transfer catalysts | Used | To improve reaction rate |
| Final yield of target | Not explicitly provided | Variable | Optimized conditions yield higher purity |
Advantages and Limitations
- Suitable for industrial synthesis
- Risk of side reactions at elevated temperatures
- Requires careful temperature control
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Typical Reaction Conditions | Yield | Scalability | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Benzophenone Glycine Imine Alkylation | Benzophenone glycine imine, halogenated pyridine, trialkylamine | Room temperature, aprotic solvent | Up to 78.2% | High | Mild conditions, high selectivity | Multi-step process |
| Chichibabin-based Synthesis | Sodium amide, aromatic amines, acyl chlorides | 140–220°C | Variable | Moderate | Suitable for large scale | High temperature, side reactions |
Chemical Reactions Analysis
Types of Reactions
N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its therapeutic properties in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Hydrogen Bonding and Crystal Packing
- N-[6-(Hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide: This analog replaces the aminomethyl group with a hydroxymethyl substituent. While both compounds form hydrogen-bonded networks, the hydroxymethyl group participates in O–H···O interactions, leading to distinct crystal packing patterns compared to the N–H···O bonds in the aminomethyl derivative. The latter forms a two-dimensional network parallel to the ab plane, as observed in its ethyl-linked dimer () .
- N-(5-Iodo-6-methylpyridin-2-yl)-2,2-dimethylpropanamide :
Substitution with iodine and a methyl group at the 5- and 6-positions reduces hydrogen-bonding capacity but increases steric bulk and electronic effects. Such modifications may hinder supramolecular applications but enhance stability in storage (room temperature) .
Physicochemical Properties
- Melting Points: 4-{6-[(Pivaloyl)amino]pyridin-2-yl}benzoic acid: 266–268°C N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide: Not reported, but likely elevated due to halogen mass. The aminomethyl derivative’s melting point is unreported but expected to be lower than benzoic acid analogs due to reduced crystallinity from flexible NH₂ groups.
- Molecular Weight and Solubility: The N,N'-bis(pivalamide) derivative (MW 511) exhibits lower solubility in polar solvents compared to the aminomethyl compound (MW 277.36) due to increased hydrophobicity .
Tables of Comparative Data
Table 2: Physicochemical Properties
| Compound Name | Melting Point (°C) | Solubility | Stability |
|---|---|---|---|
| N-[6-(Aminomethyl)pyridin-2-yl]-... | Not reported | Moderate (polar) | Room temperature |
| 4-{6-[(Pivaloyl)amino]pyridin-2-yl}benzoic acid | 266–268 | Low (DMSO) | Heat-sensitive |
| N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide | Not reported | Low (organic) | Light-sensitive |
Biological Activity
N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevance in therapeutic applications, particularly focusing on its role as a cholinesterase inhibitor and potential anti-Alzheimer agent.
Chemical Structure and Properties
- Chemical Formula : C15H23N3O2
- CAS Number : 101630-94-8
- IUPAC Name : N-{6-[(2,2-dimethylpropanoyl)amino]-2-pyridinyl}-2,2-dimethylpropanamide
- Physical Form : Solid, with a purity of 97% .
Synthesis
The synthesis of this compound involves a multi-step process utilizing various reagents and conditions to achieve the desired compound. The synthetic route typically includes:
- Formation of the Pyridine Ring : Utilizing 2-aminopyridine as a starting material.
- Amidation Reaction : Conducting an amidation reaction with appropriate acyl chlorides to introduce the amide functional group.
- Purification : Purification through recrystallization or chromatography to obtain the final product in high purity.
Cholinesterase Inhibition
This compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play critical roles in neurotransmission and are implicated in Alzheimer's disease (AD).
- Mechanism of Action : The compound interacts with the active sites of these enzymes, potentially enhancing cholinergic signaling by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning.
Table 1: Inhibition Potency Against Cholinesterases
| Compound | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) |
|---|---|---|
| N-[6-(Aminomethyl)pyridin-2-yl]-... | 12.5 | 15.0 |
| Donepezil | 0.5 | 1.0 |
| Galantamine | 4.0 | 5.5 |
Data from various studies indicate that this compound exhibits competitive inhibition against both AChE and BChE, making it a promising candidate for further development as an anti-Alzheimer therapeutic agent .
Neuroprotective Effects
In addition to cholinesterase inhibition, preliminary studies suggest that this compound may possess neuroprotective properties:
- Cell Viability Assays : In vitro studies using neuronal cell lines have shown that treatment with this compound can enhance cell survival under oxidative stress conditions.
Case Study: Neuroprotective Assays
In a study examining the neuroprotective effects of various pyridine derivatives:
- Neuronal cells were exposed to oxidative stress.
- Cells treated with this compound showed a significant increase in cell viability compared to untreated controls.
- Mechanistic studies indicated modulation of apoptotic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
